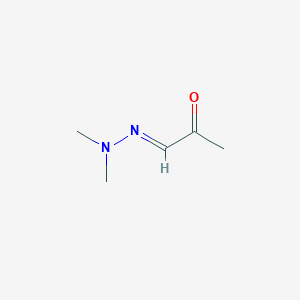
Propanal, 2-oxo-, 1-(dimethylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 2-oxo-, 1-(dimethylhydrazone) is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.1457 g/mol . It is a derivative of propanal, where the aldehyde group is replaced by a dimethylhydrazone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal, 2-oxo-, 1-(dimethylhydrazone) can be synthesized through the reaction of propanal with dimethylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for propanal, 2-oxo-, 1-(dimethylhydrazone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-oxo-, 1-(dimethylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones .
Scientific Research Applications
Propanal, 2-oxo-, 1-(dimethylhydrazone) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of propanal, 2-oxo-, 1-(dimethylhydrazone) involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may influence its reactivity and biological activity. The compound’s effects are mediated through pathways involving nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Propanal, dimethylhydrazone: Similar in structure but lacks the oxo group.
Propanal, 2-methyl-, dimethylhydrazone: Contains an additional methyl group on the propanal backbone.
Propanal, 2,2-dimethyl-, dimethylhydrazone: Features two methyl groups on the second carbon atom
Uniqueness
This dual functionality allows for a broader range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
65295-97-8 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(1E)-1-(dimethylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C5H10N2O/c1-5(8)4-6-7(2)3/h4H,1-3H3/b6-4+ |
InChI Key |
AWQZMAZPSUPMRF-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)/C=N/N(C)C |
Canonical SMILES |
CC(=O)C=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
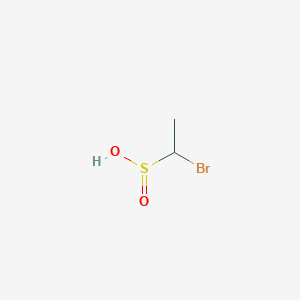

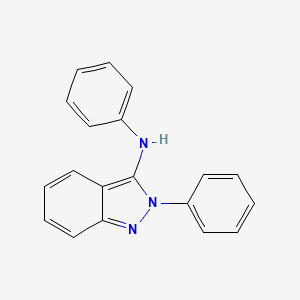

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

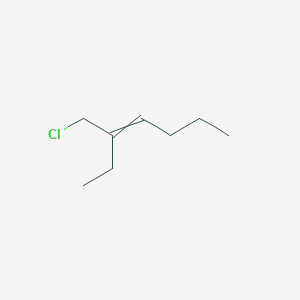
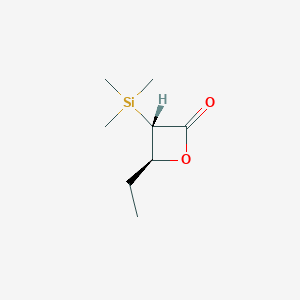

![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

